6,6-Ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone

Mineralocorticoid receptor Receptor binding affinity Progestin selectivity

6,6-Ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone (CAS 101765-35-9), commonly known as drospirenone, is a synthetic steroidal progestin structurally derived from 17α-spirolactone. Unlike most clinically used synthetic progestogens, which are structurally related to testosterone, drospirenone shares a pharmacodynamic profile closely resembling that of natural progesterone, characterized by potent progestogenic activity combined with antimineralocorticoid and antiandrogenic properties.

Molecular Formula C25H32O3
Molecular Weight 380.5 g/mol
CAS No. 101765-35-9
Cat. No. B008804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone
CAS101765-35-9
Synonyms6,6-EMOPC
6,6-ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone
Molecular FormulaC25H32O3
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C3(CC3)CC4C2CCC5(C4C6CC6C57CCC(=O)O7)C
InChIInChI=1S/C25H32O3/c1-22-6-3-14(26)11-19(22)24(9-10-24)13-16-17(22)4-7-23(2)21(16)15-12-18(15)25(23)8-5-20(27)28-25/h11,15-18,21H,3-10,12-13H2,1-2H3/t15-,16-,17+,18+,21+,22-,23+,25+/m1/s1
InChIKeyJTNMEYPROBSWNA-VAXHUAPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone (Drospirenone) – A Spironolactone-Analog Progestin with Dual Antimineralocorticoid and Antiandrogenic Activity


6,6-Ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone (CAS 101765-35-9), commonly known as drospirenone, is a synthetic steroidal progestin structurally derived from 17α-spirolactone [1]. Unlike most clinically used synthetic progestogens, which are structurally related to testosterone, drospirenone shares a pharmacodynamic profile closely resembling that of natural progesterone, characterized by potent progestogenic activity combined with antimineralocorticoid and antiandrogenic properties [2]. Preclinical receptor binding studies reveal high affinity for the progesterone receptor (PR; IC₅₀ ~2 nM) and mineralocorticoid receptor (MR; Ki ~24 nM), low affinity for the androgen receptor (AR; IC₅₀ ~90 nM), and only negligible binding to the glucocorticoid receptor (GR) or estrogen receptor (ER) [2].

Why Progestins Cannot Be Treated as Interchangeable: The Unique Triple-Profile Differentiation of Drospirenone (CAS 101765-35-9)


Progestins used in oral contraception and menopausal hormone therapy display profound differences in their off-target receptor binding profiles, which directly influence clinical tolerability and side-effect incidence [1]. The large majority of synthetic progestogens (e.g., levonorgestrel, gestodene, norethisterone acetate) lack meaningful antimineralocorticoid activity; consequently, they cannot counteract the salt- and water-retaining effects of co-administered estrogens, contributing to weight gain and blood pressure elevation in susceptible individuals [1][2]. Drospirenone is structurally unique as a spirolactone derivative and is the only widely used synthetic progestin that combines clinically significant antimineralocorticoid efficacy with antiandrogenic activity and negligible glucocorticoid receptor interaction [2][3]. These pharmacodynamic distinctions mean that simply substituting another progestin for drospirenone will not reproduce its metabolic, hemodynamic, or dermatologic effects—the evidence below quantifies exactly where the compound diverges from its closest comparators.

Quantitative Differentiation Evidence: Drospirenone (101765-35-9) Versus Closest Progestin Comparators


Mineralocorticoid Receptor Binding Affinity: Drospirenone Significantly Exceeds All Other Tested Progestins

In a direct parallel comparison using COS-1 cells expressing human mineralocorticoid receptor (MR), drospirenone (DRSP) exhibited a binding affinity for the MR that was significantly greater than levonorgestrel (LNG), gestodene (GES), etonogestrel (ETG), norethisterone acetate (NET‑A), medroxyprogesterone acetate (MPA), nestorone (NES), nomegestrol acetate (NoMAC), and natural progesterone (P₄). The affinities of MPA, NET‑A, LNG, GES, ETG, NES, and NoMAC for the MR were indistinguishable from each other and all significantly lower than DRSP [REFS‑1]. While GES and NoMAC display affinities indistinguishable from P₄, the binding affinity of DRSP is significantly greater than that of P₄, and all other progestins tested are significantly lower than P₄ [REFS‑1].

Mineralocorticoid receptor Receptor binding affinity Progestin selectivity

Antimineralocorticoid Potency: Drospirenone Is 8–10 Times More Potent Than Spironolactone

In rat models of aldosterone antagonism, drospirenone was eight to ten times more effective as an antimineralocorticoid than the reference compound spironolactone [REFS‑1]. Specifically, drospirenone (10 mg/day s.c.) produced a sustained natriuretic response over three weeks of daily administration, whereas spironolactone lost efficacy after the initial treatment phase under identical conditions [REFS‑1][REFS‑2]. In clinical terms, a 3 mg dose of drospirenone is estimated to provide antimineralocorticoid activity equivalent to 20–25 mg of spironolactone [REFS‑3].

Antimineralocorticoid potency Natriuresis Spironolactone comparator

Antiandrogenic Activity: Drospirenone Is a Partial Antiandrogen with ~30% the Potency of Cyproterone Acetate

In castrated, testosterone propionate-substituted male rats, drospirenone produced dose-dependent inhibition of accessory sex organ growth (seminal vesicles and prostate), demonstrating antiandrogenic activity [REFS‑1]. The potency of drospirenone in this model was approximately one‑third (≈30%) that of cyproterone acetate, the reference antiandrogenic progestin [REFS‑1][REFS‑2]. Importantly, unlike older progestins (e.g., LNG, GES, NET‑A), drospirenone exhibits no intrinsic androgenic agonism—its action at the AR is purely antagonistic [REFS‑3].

Antiandrogenic activity Cyproterone acetate comparator Androgen receptor antagonism

Glucocorticoid Receptor Selectivity: Drospirenone Avoids GR Activation, Unlike Progesterone and Older Progestins

In receptor binding and transactivation assays, drospirenone displayed only low binding to the glucocorticoid receptor (GR) and was devoid of glucocorticoid agonistic activity [REFS‑1]. This contrasts sharply with natural progesterone, which shows considerable binding to GR and acts as a weak glucocorticoid agonist [REFS‑1]. Additionally, drospirenone exhibited no antiglucocorticoid activity [REFS‑1]. This differentiation from progesterone—and from first- and second-generation progestins such as MPA and NET‑A, which exhibit clinically relevant GR cross-reactivity [REFS‑2]—represents a meaningful selectivity advantage.

Glucocorticoid receptor selectivity Off-target receptor profile Progesterone comparator

Clinical Body Weight and Blood Pressure: Drospirenone-Containing COCs Reduce Both, Whereas Levonorgestrel-Containing COCs Increase Them

An open-label, randomized comparative study in Thai women directly compared a combined oral contraceptive (COC) containing 3 mg drospirenone/30 µg ethinyl estradiol (DRSP/EE) with one containing 150 µg levonorgestrel/30 µg EE (LNG/EE) [REFS‑1]. The DRSP/EE group demonstrated a more favorable body weight and blood pressure profile: mean body weight and mean systolic and diastolic blood pressure remained lower than baseline in the DRSP/EE arm, whereas the LNG/EE group showed increases [REFS‑1]. Specifically, systolic blood pressure decreased from 107.4 to 103.5 mmHg in the DRSP group, a statistically significant difference compared to the LNG group [REFS‑2].

Body weight Blood pressure Levonorgestrel comparator Oral contraception

High-Value Application Scenarios for Drospirenone (CAS 101765-35-9) Rooted in Verified Differential Evidence


Combined Oral Contraceptive Development Targeting Body Weight Neutrality and Blood Pressure Reduction

Drospirenone is uniquely suited for combined oral contraceptives aiming to mitigate estrogen-induced fluid retention, weight gain, and blood pressure elevation. As demonstrated in the randomized head-to-head trial versus levonorgestrel (Suthipongse & Taneepanichskul, 2004), DRSP/EE formulations led to decreases in mean body weight and systolic blood pressure (from 107.4 to 103.5 mmHg), whereas the LNG/EE comparator produced increases in both parameters [REFS‑1]. This evidence supports the selection of drospirenone as the progestin component in COCs intended for women susceptible to weight gain or hypertension, a benefit absent in levonorgestrel-, gestodene-, or desogestrel-containing formulations [REFS‑1].

Hormone Replacement Therapy (HRT) with Antimineralocorticoid Benefit for Postmenopausal Cardiovascular Risk Reduction

The antimineralocorticoid potency of drospirenone—documented as 8–10 times that of spironolactone with a sustained 3-week natriuretic effect in animal models (Muhn et al., 1995)—positions it as the rational progestin choice for menopausal HRT in hypertensive or edema-prone patients [REFS‑2]. Clinical data demonstrate that a DRSP/17β-estradiol combination reduced blood pressure by 9/5 mmHg in hypertensive postmenopausal women already receiving enalapril (Preston, 2006) [REFS‑3]. No other synthetic progestin provides comparable MR‑mediated hemodynamic benefit [REFS‑3].

Antiandrogenic Therapy for Acne and Hirsutism Without Compromising Metabolic Profile

Drospirenone's partial antiandrogenic potency—approximately 30% of cyproterone acetate (CPA) in the castrated rat model, combined with the absence of any intrinsic androgenic agonism (Muhn et al., 1995; Afriander et al., 2017)—makes DRSP-containing COCs effective for androgen-dependent dermatologic conditions [REFS‑2][REFS‑4]. A 12-month clinical comparison of DRSP/EE versus CPA/EE for hirsutism showed comparable efficacy in reducing hirsutism scores (median reduction ~80% in both groups), with the DRSP preparation offering the additional benefit of antimineralocorticoid activity (lower body weight and BP) not provided by CPA-containing formulations [REFS‑5].

Discovery Chemistry and In Vitro Pharmacology Reference Standard for MR Antagonist Screening

Because drospirenone demonstrates the highest and most consistent MR binding affinity among clinically available progestins—significantly exceeding P₄, LNG, GES, ETG, NES, NoMAC, MPA, and NET‑A in parallel head-to-head radioligand binding assays (Afriander et al., 2020)—it serves as an authoritative positive control compound for mineralocorticoid receptor antagonist screening assays [REFS‑6]. Its well‑characterized receptor selectivity profile (high PR/MR, low AR, negligible GR/ER) and commercial availability make it an ideal reference standard for steroid receptor profiling studies [REFS‑6].

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